molecular formula C42H36N6O3 B13152225 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

Cat. No.: B13152225
M. Wt: 672.8 g/mol
InChI Key: QPSSOXBWRZIBHB-UHFFFAOYSA-N
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Description

5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a trityltetrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the imidazole ring or the trityltetrazole moiety, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield acetic acid derivatives, while reduction of the imidazole ring can produce various hydrogenated imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s imidazole and tetrazole moieties are of interest due to their presence in many bioactive molecules. Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. The trityltetrazole group, in particular, is known for its bioactivity, which could lead to the development of new drugs.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The trityltetrazole moiety can interact with biological membranes and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core and are known for their antimicrobial properties.

    Tetrazole Derivatives: Losartan and candesartan contain tetrazole groups and are used as antihypertensive agents.

Uniqueness

What sets 5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid apart is the combination of the imidazole and trityltetrazole moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.

Properties

Molecular Formula

C42H36N6O3

Molecular Weight

672.8 g/mol

IUPAC Name

5-acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C42H36N6O3/c1-3-15-37-43-38(29(2)49)39(41(50)51)47(37)28-30-24-26-31(27-25-30)35-22-13-14-23-36(35)40-44-45-46-48(40)42(32-16-7-4-8-17-32,33-18-9-5-10-19-33)34-20-11-6-12-21-34/h4-14,16-27H,3,15,28H2,1-2H3,(H,50,51)

InChI Key

QPSSOXBWRZIBHB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(=O)C

Origin of Product

United States

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